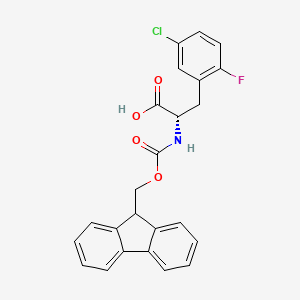(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-chloro-2-fluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC13674723
Molecular Formula: C24H19ClFNO4
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H19ClFNO4 |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | (2S)-3-(5-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19ClFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
| Standard InChI Key | MHWWPLIFDBSYNY-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Cl)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Cl)F)C(=O)O |
Introduction
Structural and Stereochemical Features
The molecular architecture of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-chloro-2-fluorophenyl)propanoic acid consists of three critical components:
-
Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety is attached to the α-amino group, providing temporary protection during solid-phase peptide synthesis (SPPS) . This group is base-labile, enabling selective deprotection under mild alkaline conditions without disturbing acid-sensitive peptide bonds .
-
Chloro-Fluorophenyl Side Chain: The 5-chloro-2-fluorophenyl substituent introduces halogenated aromatic character, which enhances hydrophobicity and influences molecular interactions in target binding . The meta-chloro and ortho-fluoro substituents create steric and electronic effects critical for bioactivity in therapeutic peptides .
-
Stereospecific Configuration: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains, preserving biological activity and structural integrity .
The compound’s IUPAC name, (2S)-3-(5-chloro-2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, reflects its systematic stereochemistry and functional groups. Its molecular formula is C₂₄H₁₈ClFNO₄, with a calculated molecular weight of 458.86 g/mol .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The compound is typically synthesized via SPPS, leveraging Fmoc chemistry . Key steps include:
-
Resin Loading: A Wang or Rink amide resin is functionalized with the C-terminal amino acid.
-
Fmoc Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the α-amino group for coupling .
-
Coupling Reaction: The target amino acid is activated using HBTU/HOBt or COMU in the presence of DIPEA, facilitating amide bond formation .
-
Side-Chain Functionalization: The 5-chloro-2-fluorophenyl group is introduced via reductive amination or Suzuki-Miyaura cross-coupling, depending on the synthetic route .
A patent by WO2018225851A1 highlights the use of Fmoc-protected N-substituted amino acids in SPPS, emphasizing improved yield and reduced racemization compared to Boc-based strategies .
Solution-Phase Synthesis
Alternative routes involve solution-phase coupling of Fmoc-Cl with the free amine of 3-(5-chloro-2-fluorophenyl)-L-alanine, followed by purification via reverse-phase HPLC . This method is less common due to scalability challenges but offers flexibility for small-scale modifications .
Physicochemical Properties
Experimental and computed properties of the compound are summarized below:
The compound exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in polar aprotic solvents like DMF and DMSO . Its UV absorbance at 265 nm enables facile monitoring during HPLC purification .
Applications in Peptide Science
Peptide Drug Development
The chloro-fluorophenyl side chain enhances binding affinity to hydrophobic pockets in protein targets, making the compound valuable in oncology and neurology therapeutics . For example, it has been incorporated into:
-
Kinase Inhibitors: The halogenated aryl group stabilizes interactions with ATP-binding sites .
-
GPCR-Targeting Peptides: Improved metabolic stability and blood-brain barrier penetration .
Bioconjugation
The Fmoc group permits site-specific conjugation to fluorescent dyes or PEG chains via amine-reactive chemistry, enabling applications in diagnostics and drug delivery .
Comparative Analysis with Analogues
The table below contrasts key features of related Fmoc-protected amino acids:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume